molecular formula C19H17ClN2O3 B12121960 Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate

Cat. No.: B12121960
M. Wt: 356.8 g/mol
InChI Key: RGIZGVYUEGDZIV-UHFFFAOYSA-N
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Description

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a complex organic compound that features a quinoline moiety, a benzoate ester, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of 5-chloro-8-methoxyquinoline, which is then reacted with 3-aminobenzoic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like Pd/C to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound may inhibit certain enzymes critical for the survival of pathogens, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline N-oxides: Compounds with an oxidized quinoline ring.

    Aminoquinolines: Derivatives with amino groups attached to the quinoline ring.

Uniqueness

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is unique due to its combination of a benzoate ester and a chloro substituent, which imparts distinct chemical properties and potential biological activities not found in other quinoline derivatives.

Biological Activity

Ethyl 3-((5-chloro-8-methoxyquinolin-4-yl)amino)benzoate is a synthetic compound belonging to the quinoline derivative class, known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H17ClN2O3C_{19}H_{17}ClN_{2}O_{3}, with a molecular weight of 356.8 g/mol. Its structure features a quinoline moiety with chloro and methoxy substitutions, which are critical for its biological interactions.

PropertyValue
CAS Number1315343-45-3
Molecular Weight356.8 g/mol
Molecular FormulaC19H17ClN2O3

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects against B-RAF V600E mutations, which are prevalent in certain melanoma cases. In vitro studies indicate that compounds with similar structural features exhibit IC50 values in the nanomolar range against cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented. This compound is expected to exhibit similar activities due to its structural characteristics. Compounds with a quinoline backbone have been reported to possess antimicrobial effects against various bacterial strains, potentially making them suitable candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific structural features:

  • Chloro Group : Enhances lipophilicity and may influence binding affinity to biological targets.
  • Methoxy Group : Contributes to the compound's solubility and bioavailability.
  • Amino Group : Plays a crucial role in the interaction with enzymes and receptors.

A comparative analysis of related compounds highlights the importance of these functional groups in determining biological efficacy.

Compound NameStructural FeaturesBiological Activity
5-Chloroquinolin-8-olHydroxy group instead of ethoxyAntimicrobial
8-HydroxyquinolineHydroxy group at position 8Anticancer, enzyme inhibition
Ethyl 2-(4-(5-chloroquinolin-8-yloxy)phenyl)acetateEther linkage instead of aminoAntimicrobial

Case Studies and Research Findings

Recent studies focusing on quinoline derivatives have revealed significant insights into their mechanisms of action:

  • Inhibition of Kinases : A study reported that certain quinoline-based compounds exhibited selective inhibition of B-RAF and C-RAF kinases, which are critical in cancer progression . This suggests that this compound may also target these kinases.
  • Cell Viability Assays : In vitro assays on various cancer cell lines demonstrated that derivatives with similar structures showed reduced cell viability at concentrations as low as 10 µM, indicating strong antiproliferative effects .
  • Mechanistic Studies : Mechanistic investigations suggest that these compounds may induce apoptosis in cancer cells through multiple pathways, including the downregulation of key survival genes .

Properties

Molecular Formula

C19H17ClN2O3

Molecular Weight

356.8 g/mol

IUPAC Name

ethyl 3-[(5-chloro-8-methoxyquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C19H17ClN2O3/c1-3-25-19(23)12-5-4-6-13(11-12)22-15-9-10-21-18-16(24-2)8-7-14(20)17(15)18/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

RGIZGVYUEGDZIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC=NC3=C(C=CC(=C23)Cl)OC

Origin of Product

United States

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